molecular formula C17H14Cl2N8O2S B10939580 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10939580
M. Wt: 465.3 g/mol
InChI Key: VXFJGZVJHYCRGS-UHFFFAOYSA-N
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Description

N-[1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-yl]-N-[5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of pyrazole and thiadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-N-[5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine typically involves multiple steps, including the formation of the pyrazole and thiadiazole rings, followed by their coupling. The general synthetic route can be summarized as follows:

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling Reaction: The final step involves the coupling of the pyrazole and thiadiazole rings through a nucleophilic substitution reaction, typically using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-yl]-N-[5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-[1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-yl]-N-[5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-yl]-N-[5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-yl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine
  • **N-[1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-yl]-N-[5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine

Uniqueness

The uniqueness of N-[1-(2,6-Dichlorobenzyl)-1H-pyrazol-3-yl]-N-[5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine lies in its specific substitution pattern and the presence of both pyrazole and thiadiazole rings. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H14Cl2N8O2S

Molecular Weight

465.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-(1,5-dimethyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H14Cl2N8O2S/c1-9-15(27(28)29)14(24-25(9)2)16-21-22-17(30-16)20-13-6-7-26(23-13)8-10-11(18)4-3-5-12(10)19/h3-7H,8H2,1-2H3,(H,20,22,23)

InChI Key

VXFJGZVJHYCRGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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